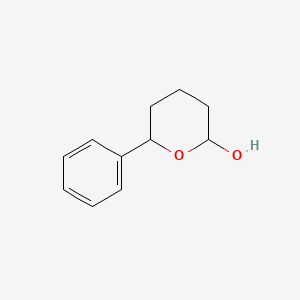

6-Phenyltetrahydro-2H-pyran-2-ol

CAS No.: 10413-10-2

Cat. No.: VC14348388

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10413-10-2 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 6-phenyloxan-2-ol |

| Standard InChI | InChI=1S/C11H14O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |

| Standard InChI Key | YPBBZYCPASYNKJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC(C1)O)C2=CC=CC=C2 |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s IUPAC name, 6-phenyltetrahydro-2H-pyran-2-ol, denotes a tetrahydropyran ring system (a six-membered oxygen-containing heterocycle) with:

-

A hydroxyl group (-OH) at the 2-position.

-

A phenyl group (C₆H₅) at the 6-position.

The tetrahydropyran ring adopts a chair conformation, with the hydroxyl group occupying an axial or equatorial position depending on steric and electronic interactions. The phenyl substituent introduces significant steric bulk and aromatic π-system interactions, influencing both reactivity and physical properties .

Table 1: Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₄O₂ |

| Molecular weight | 178.23 g/mol |

| LogP (Partition coefficient) | ~3.2 (estimated) |

| Hydrogen bond donors | 1 (hydroxyl group) |

| Hydrogen bond acceptors | 2 (oxygen atoms) |

These values are extrapolated from structurally similar compounds, such as 6-pentyl-tetrahydro-2H-pyran-2-ol (LogP = 2.45) and (R)-6-phenyltetrahydro-2H-pyran-2-one (LogP = ~2.8). The phenyl group increases hydrophobicity compared to aliphatic substituents.

Synthetic Pathways and Methodological Considerations

Enantioselective Synthesis Strategies

While no direct synthesis of 6-phenyltetrahydro-2H-pyran-2-ol is documented, analogous routes for 6-substituted tetrahydropyrans suggest viable approaches:

Maitland-Japp Reaction

The Maitland-Japp reaction, which condenses δ-hydroxy-β-ketoesters with orthoamides or orthoesters, generates dihydropyran intermediates. For example, 6-substituted-2H-dihydropyran-4-ones can be reduced or functionalized to yield tetrahydropyran derivatives . Adapting this method:

-

Intermediate formation: React δ-hydroxy-β-ketoester with an orthoamide (e.g., N,N-dimethylformamide dimethyl acetal) to form a 6-phenyl-2H-dihydropyran-4-one.

-

Reduction: Use selective reducing agents (e.g., L-Selectride) to stereoselectively reduce the ketone to an alcohol, yielding the target compound .

Conjugate Addition of Organocuprates

Gilman cuprates (e.g., Ph₂CuLi) add to α,β-unsaturated ketones in a stereoselective manner. Applying this to 6-phenyl-dihydropyran-4-one precursors could install the hydroxyl group with 2,6-trans stereochemistry .

Functional Applications and Biological Relevance

Pharmaceutical Intermediates

Tetrahydropyran derivatives are pivotal in drug discovery due to their bioavailability and structural rigidity. For instance:

-

Diospongin B, a 3,3,6-trisubstituted tetrahydropyran, exhibits anti-osteoporotic activity .

-

6-Phenyltetrahydro-2H-pyran-2-one (a lactone analog) shows anti-inflammatory properties, suggesting that the alcohol derivative could serve as a prodrug or synthetic intermediate.

Flavor and Fragrance Industry

Lactones and cyclic alcohols are widely used in perfumery for their musk-like odors. The hydroxyl group in 6-phenyltetrahydro-2H-pyran-2-ol could undergo esterification to produce fragrant derivatives.

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR: Expected signals include:

-

IR Spectroscopy: Strong O-H stretch (~3200–3500 cm⁻¹) and C-O vibrations (~1100 cm⁻¹) .

Future Research Directions

-

Stereochemical Optimization: Develop asymmetric catalysis methods to control the configuration at C-2 and C-6.

-

Biological Screening: Evaluate antimicrobial and anti-inflammatory activities in vitro.

-

Polymer Chemistry: Investigate ring-opening polymerization for biodegradable materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume